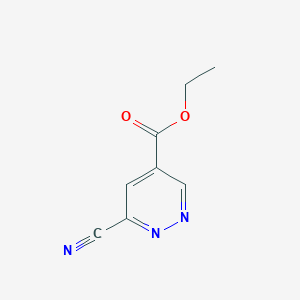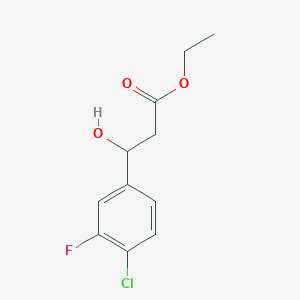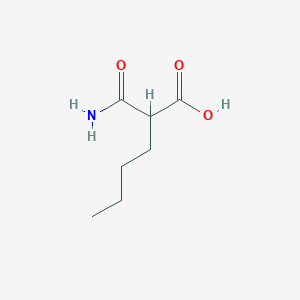
2-Carbamoylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carbamoylhexanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and an amide group (-CONH2) attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Carbamoylhexanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For instance, hexanenitrile can be hydrolyzed under acidic or basic conditions to yield this compound . Another method involves the carboxylation of Grignard reagents. In this process, a Grignard reagent derived from hexyl bromide reacts with carbon dioxide to form the corresponding carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of nitriles or the use of Grignard reagents. These methods are favored due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Carbamoylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into primary alcohols.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic acyl substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary alcohols.
Substitution: Forms various substituted carboxylic acid derivatives.
Applications De Recherche Scientifique
2-Carbamoylhexanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its chemical properties.
Mécanisme D'action
The mechanism of action of 2-carbamoylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl and amide groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Hexanoic acid: Lacks the amide group, making it less versatile in certain reactions.
2-Aminocaproic acid: Contains an amino group instead of an amide group, leading to different chemical properties and applications
Uniqueness: 2-Carbamoylhexanoic acid is unique due to the presence of both carboxyl and amide groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-carbamoylhexanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-3-4-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H2,8,9)(H,10,11) |
Clé InChI |
USQLFLIKXFHSBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
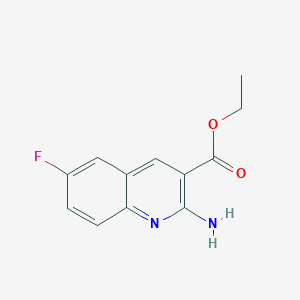
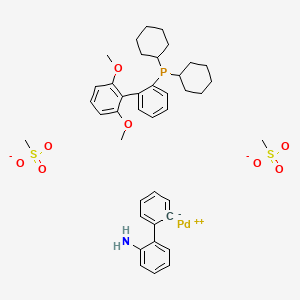
![Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13670999.png)
![tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
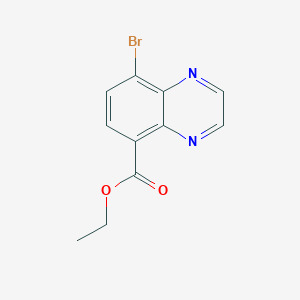
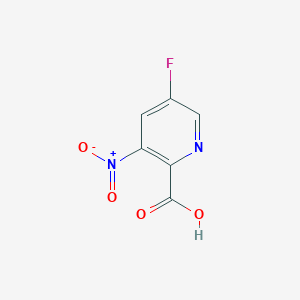
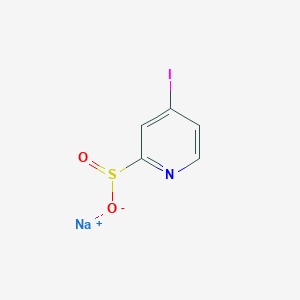
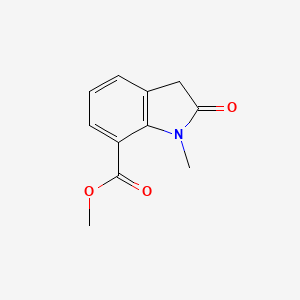
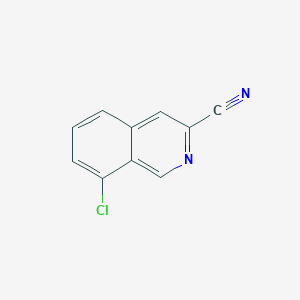
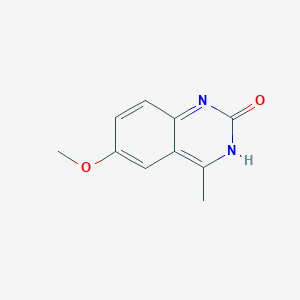
![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)
